molecular formula C19H19ClN4O3S B590425 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol CAS No. 1797879-13-0

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol

Cat. No.: B590425
CAS No.: 1797879-13-0
M. Wt: 418.896
InChI Key: PUKODMQLIWXHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by the presence of a benzisothiazole ring, a piperazine ring, and a nitrophenol group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzisothiazole Ring: This is achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Ring Introduction: The benzisothiazole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Nitrophenol Group Addition: The final step involves the nitration of the phenol group, followed by chlorination to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol has significant applications in scientific research, particularly in the fields of:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-6-chloro-1,3-dihydro-2H-indol-2-one: Known for its antipsychotic properties.

    5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-aminophenol: Studied for its potential antimicrobial activity.

Uniqueness

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-15-12-16(24(26)27)17(25)11-13(15)5-6-22-7-9-23(10-8-22)19-14-3-1-2-4-18(14)28-21-19/h1-4,11-12,25H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKODMQLIWXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])O)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.